Demethylchloro Citalopram Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

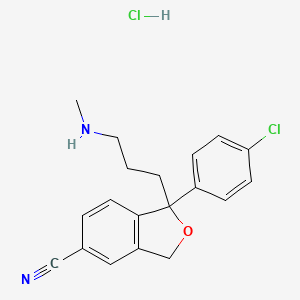

Demethylchloro Citalopram Hydrochloride is a derivative of Citalopram . It is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) . These medicines are thought to work by increasing the activity of a chemical called serotonin in the brain .

Molecular Structure Analysis

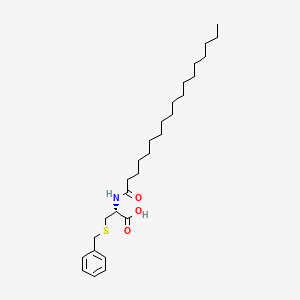

The molecular formula of this compound is C19H20Cl2N2O . Its molecular weight is 363.28 . More detailed structural analysis can be found on various chemical databases .

Chemical Reactions Analysis

Citalopram, from which this compound is derived, enhances serotonergic transmission through the inhibition of serotonin reuptake . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Aplicaciones Científicas De Investigación

Analytical and Detection Applications

- Ion-pair Based Sensor for Citalopram : A novel ion-pair based polyvinylchloride (PVC) membrane sensor for citalopram determination was developed. This sensor is based on citalopram-tetraphenyl borate ion-pair and is suitable for the quality control analysis of citalopram hydrobromide in pharmaceutical formulation and urine, demonstrating its utility in both medical and analytical chemistry fields (Faridbod et al., 2020).

Pharmacokinetic Studies

Neuroendocrine Effects in Humans : A study investigating the pharmacokinetic measurements and neuroendocrine responses to intravenous infusions of citalopram in healthy males. The study also explored the side effect profiles, which may offer insights into the drug's mechanism of action in the human brain (Seifritz et al., 1996).

Pharmacodynamic Responses in Rats : Research on the pharmacokinetic and pharmacodynamic responses to chronic administration of citalopram in rats. This study may provide valuable information on how citalopram affects brain chemistry and behavior over extended periods, which is relevant for understanding its long-term use in humans (Wikell et al., 1999).

Environmental Impact and Stability

- Degradation Under Simulated Sunlight : A study focused on the degradation of citalopram under simulated sunlight conditions. This research is significant for understanding the environmental impact and stability of citalopram in various conditions, which is essential for its safe disposal and environmental risk assessment (Kwon & Armbrust, 2005).

Drug Interaction and Metabolism

Citalopram and Cimetidine Interaction : A pharmacokinetic interaction study of citalopram and cimetidine in healthy subjects. This study provides insights into how citalopram interacts with other medications, which is crucial for safe and effective drug administration (Priskorn et al., 1997).

Metabolism in Plasma and CSF : Research on the stereoselective metabolism of citalopram in plasma and cerebrospinal fluid (CSF) of depressive patients. The study examines the relationship between metabolite concentrations in CSF and clinical response, offering valuable insights for personalized medicine (Nikisch et al., 2004).

Mecanismo De Acción

Target of Action

Demethylchloro Citalopram Hydrochloride is a derivative of Citalopram . The primary target of Citalopram is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) in the central nervous system (CNS), thereby regulating serotonergic transmission .

Mode of Action

Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the selective serotonin reuptake inhibitors (SSRIs), citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The mechanism of action of citalopram is presumed to be related to the potentiation of serotonergic activity in the CNS resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) . This leads to an increase in the synaptic concentration of these neurotransmitters, enhancing neurotransmission .

Pharmacokinetics

Citalopram, the parent compound, is known to be extensively metabolized in the liver, primarily via cyp3a4 and 2c19 pathways .

Result of Action

This results in enhanced serotonergic neurotransmission, which is thought to be the basis for its therapeutic effect in treating depression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP3A4 and 2C19) could potentially affect the metabolism and hence the efficacy of this compound . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

This interaction inhibits the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft .

Cellular Effects

The increased availability of serotonin due to the action of Demethylchloro Citalopram Hydrochloride can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to serotonin, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is presumed to be similar to that of Citalopram. It is believed to potentiate serotonergic activity in the central nervous system (CNS) by inhibiting the reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .

Temporal Effects in Laboratory Settings

Studies on Citalopram have shown significant metabolic changes after 8 weeks of drug treatment .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on Citalopram have shown that it can cause severe hepatotoxicity in enzyme-induced animals .

Metabolic Pathways

This compound is likely involved in the serotonin pathway, given its interaction with the serotonin transporter . It may also interact with enzymes or cofactors involved in this pathway.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHNDJVEDFNAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675664 |

Source

|

| Record name | 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64372-52-7 |

Source

|

| Record name | 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)